molecular formula C64H56Cl16N4O20Rh2 B8208790 Rh2(R-TCPTTL)4 2EtOAc

Rh2(R-TCPTTL)4 2EtOAc

Cat. No.: B8208790
M. Wt: 1974.2 g/mol
InChI Key: GJJWKGUDHSMMRL-SVWMVHQSSA-J
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Description

Tetrakis[N-tetrachlorophthaloyl-®-tert-leucinato]dirhodium Bis(ethyl Acetate) Adduct: (Rh2(R-TCPTTL)4 2EtOAc) is a metal-organic compound that features two rhodium atoms coordinated with four N-tetrachlorophthaloyl-®-tert-leucinate ligands and two ethyl acetate molecules. This compound is known for its unique catalytic properties, particularly in asymmetric synthesis and cyclopropanation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rh2(R-TCPTTL)4 2EtOAc typically involves the reaction of rhodium salts with N-tetrachlorophthaloyl-®-tert-leucine ligands under inert atmosphere conditions. The reaction is carried out in organic solvents such as ethyl acetate and dimethylformamide. The process requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired quality .

Scientific Research Applications

Chemistry: Rh2(R-TCPTTL)4 2EtOAc is widely used as a chiral catalyst in asymmetric synthesis, enabling the formation of enantiomerically pure compounds. It is particularly effective in cyclopropanation reactions, which are crucial for the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme-like catalytic processes and to develop new pharmaceuticals. Its ability to catalyze stereoselective reactions makes it valuable for the synthesis of biologically active compounds .

Industry: The compound is employed in the production of fine chemicals and pharmaceuticals, where its catalytic properties enhance the efficiency and selectivity of industrial processes .

Mechanism of Action

Rh2(R-TCPTTL)4 2EtOAc exerts its catalytic effects through the formation of rhodium-carbene intermediates. These intermediates facilitate various reactions, such as cyclopropanation and oxidation, by stabilizing transition states and lowering activation energies. The rhodium centers act as electron donors and acceptors, enabling the transfer of electrons during the reaction .

Properties

IUPAC Name

(2R)-3,3-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)butanoate;ethyl acetate;rhodium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C14H11Cl4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4/t4*10-;;;;/m0000..../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJWKGUDHSMMRL-SVWMVHQSSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.CC(C)(C)[C@H](C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl.[Rh+2].[Rh+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56Cl16N4O20Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1974.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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